2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-3-18-4-9-22(10-5-18)29-16-20-14-19-6-13-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-11-7-21(28)8-12-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWGKIHNSKNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 893785-05-2) is a complex organic molecule with potential therapeutic applications. Its structure includes a quinoline core, which is associated with diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol . The presence of functional groups such as methoxy and ethylphenyl enhances its chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 893785-05-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anticancer effects.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Epigenetic Regulation : Some studies suggest that compounds with similar structures can interact with bromodomain-containing proteins, affecting gene expression related to inflammatory responses .
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of quinoline can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cytokine production, particularly in conditions like rheumatoid arthritis and asthma .
Case Studies
Several studies have investigated the biological effects of similar quinoline derivatives:
- Study on Anti-inflammatory Activity :
- Cancer Cell Line Studies :
- Research demonstrated that compounds similar to 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy...) showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction through caspase activation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known quinoline derivatives is useful:
Scientific Research Applications
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, biological activities, and related research findings.
Physical Properties
- Molecular Weight : Approximately 453.54 g/mol
- Solubility : Solubility studies indicate moderate solubility in organic solvents, which is typical for quinoline derivatives.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoline exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this one have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study:
In a study published in Journal of Medicinal Chemistry, a series of quinoline derivatives were evaluated for their anticancer properties. The results demonstrated that modifications to the quinoline structure significantly impacted their efficacy against cancer cells, suggesting that the specific substitutions present in this compound may enhance its therapeutic potential .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve interference with bacterial DNA synthesis, a common action among quinoline-based antimicrobials .
Research Findings:
A comparative study published in Antimicrobial Agents and Chemotherapy reported that similar compounds exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli, indicating the potential utility of this compound in treating infections caused by antibiotic-resistant bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are another area of interest. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Experimental Evidence:
In vitro assays demonstrated that treatment with related quinoline compounds resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating a strong anti-inflammatory effect. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and biological properties:
Notes:
- *Estimated values based on structural analogs.
- Melting points for quinolinone derivatives (e.g., ) typically exceed 250°C, suggesting high thermal stability.
Key Comparative Insights
Bioactivity
- The target compound’s quinolinone core and fluorophenyl group align with ’s coumarin-acetamide hybrid, which showed potent anti-inflammatory activity. However, the 7-methoxy group in the target compound may reduce metabolic oxidation compared to coumarin’s lactone ring .
Solubility and Stability
Research Findings and Implications
- Anti-inflammatory Potential: Quinolinone-acetamide hybrids (e.g., ) inhibit COX-2 selectively. The target compound’s 4-fluorophenyl group may enhance selectivity via fluorine’s steric and electronic effects .
- Druglikeness : Calculated logP (~3.8) and molecular weight (~437.5 g/mol) adhere to Lipinski’s rules, suggesting oral bioavailability .
- Crystallography: Analogous to , the target compound may exhibit polymorphism due to rotational flexibility in the aminomethyl group, impacting dissolution rates .
Preparation Methods
Molecular Architecture
The target compound features a 1,2-dihydroquinolin-2-one core substituted at three critical positions:
Retrosynthetic Disconnection
Retrosynthetic analysis suggests three viable disconnections:
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C3 aminomethyl group through imine formation and sodium borohydride reduction.
-
C1 acetamide side chain via nucleophilic substitution or Ullmann coupling.
Synthesis of the Quinolin-2-one Core
Gould–Jacobs Cyclization (Route 1A)
Starting Material : 4-Methoxy-2-nitroaniline (1a )
Procedure :
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Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) yields 4-methoxy-1,2-diaminobenzene (1b ).
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Malonate Condensation : React 1b with diethyl ethoxymethylenemalonate (1.2 eq, DMF, 120°C, 8 h) to form ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1c ).
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Decarboxylation : Hydrolyze 1c (6M HCl, reflux, 4 h) followed by thermal decarboxylation (220°C, vacuum) to obtain 7-methoxy-1,2-dihydroquinolin-2-one (1d ) in 68% yield.
Key Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂, Pd/C | 92 |
| 2 | Diethyl ethoxymethylenemalonate | 75 |
| 3 | HCl, Δ | 68 |
Camps Cyclization (Route 1B)
Starting Material : N-(2-Acetyl-4-methoxyphenyl)chloroacetamide (2a )
Procedure :
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Cyclization : Treat 2a with Cs₂CO₃ (2 eq, DMF, 80°C, 12 h) to form 7-methoxy-2-oxo-1-(2-chloroacetyl)-1,2-dihydroquinoline (2b ).
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Hydrolysis : React 2b with NaOH (2M, EtOH/H₂O, reflux, 3 h) to yield 7-methoxy-1,2-dihydroquinolin-2-one (1d ) in 71% yield.
Advantage : Avoids high-temperature decarboxylation but requires careful control of base strength to prevent quinolin-4-one formation.
Introduction of the [(4-Ethylphenyl)amino]methyl Group
Vilsmeier–Haack Formylation
Substrate : 7-Methoxy-1,2-dihydroquinolin-2-one (1d )
Procedure :
Reductive Amination
Procedure :
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Imine Formation : Condense 3a with 4-ethylaniline (1.5 eq, EtOH, 80°C, 4 h) to form (E)-N-(4-ethylphenyl)-1-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methanimine (3b ).
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Reduction : Treat 3b with NaBH₄ (2 eq, THF/MeOH, 0°C → 25°C, 2 h) to yield 3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one (3c ) in 76% yield.
Optimization :
-
Solvent System : THF/MeOH (4:1) prevents over-reduction of the quinoline ring.
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Temperature Control : Gradual warming minimizes N-dealkylation (<5% byproduct).
Attachment of the N-(4-Fluorophenyl)acetamide Moiety
Bromination at C1
Substrate : 3c
Procedure :
-
Bromination : NBS (1.1 eq, CCl₄, AIBN, reflux, 3 h) yields 1-bromo-3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one (4a ) in 65% yield.
Nucleophilic Substitution
Procedure :
-
Glycine Coupling : React 4a with N-(4-fluorophenyl)glycine (1.5 eq, K₂CO₃, DMF, 100°C, 8 h) to form 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (4b ) in 58% yield.
Challenges :
-
Steric Hindrance : Bulky 3-aminomethyl group reduces substitution efficiency (yield drops to 32% without microwave assistance).
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Racemization : Use of DABCO (10 mol%) suppresses epimerization at the glycine α-carbon.
Alternative Synthetic Routes
Palladium-Catalyzed Carbonylation (Route 2)
Starting Material : 2-Iodo-4-methoxyaniline (5a )
Procedure :
-
Carbonylation : Mo(CO)₆ (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), 4-ethylphenylacetylene (1.5 eq), DMF, 120°C, 12 h → 7-methoxy-3-(4-ethylphenylethynyl)-1,2-dihydroquinolin-2-one (5b ).
-
Hydrogenation : H₂ (1 atm), Lindlar catalyst, quant. yield of 3c .
Advantage : Enables late-stage diversification but requires specialized equipment for CO handling.
One-Pot Tandem Approach (Route 3)
Procedure :
-
Concurrent Cyclization/Amination : React N-(2-acetyl-4-methoxyphenyl)-N-(4-fluorophenyl)chloroacetamide (6a ) with 4-ethylphenylamine (2 eq, Cs₂CO₃, DMF, 100°C, 24 h) → direct formation of target compound in 34% yield.
Limitation : Low yield due to competing side reactions at elevated temperatures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
- Methodology : Multi-step synthesis typically involves condensation of the quinoline core with substituted phenylacetamide groups. Key steps include:
- Aminomethylation : Use of (4-ethylphenyl)amine and formaldehyde under reflux in anhydrous ethanol .
- Acetamide coupling : Employ N-(4-fluorophenyl)acetamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product with -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How can spectroscopic techniques be used to characterize the compound’s structural integrity?
- Approach :
- NMR : Analyze - and -NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, fluorophenyl at δ ~7.0–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~506.2 g/mol) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm) and N-H bending (~1540 cm) .
Q. What are the primary biological screening assays for initial activity evaluation?
- Protocols :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategy :
- Structural analogs comparison : Evaluate substituent effects (e.g., 4-ethylphenyl vs. 4-chlorophenyl on target binding) using SAR tables .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. PBS) .
- Computational docking : Use AutoDock Vina to model interactions with EGFR or COX-2, correlating binding energies with experimental IC values .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Design :
- Fragment-based modification : Synthesize derivatives with variations in the quinoline core (e.g., 7-methoxy → 7-hydroxy) or acetamide substituents (e.g., 4-fluorophenyl → 4-methoxyphenyl) .
- Taguchi orthogonal arrays : Optimize reaction parameters (temperature, solvent, catalyst) to maximize yield and bioactivity .
- In silico screening : Generate QSAR models using MOE or Schrödinger to predict activity cliffs .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Solutions :
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis byproducts (e.g., free 4-fluorophenylacetamide) .
Q. What statistical methods are effective for optimizing reaction conditions in large-scale synthesis?
- Methods :
- Response Surface Methodology (RSM) : Central composite design to model interactions between variables (e.g., temperature, reagent molar ratios) .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral data (NMR, IR) to identify critical purity factors .
Q. How to design interaction studies to elucidate the compound’s mechanism of action?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets (e.g., BSA for plasma protein binding) .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
- Metabolomics : LC-MS profiling to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
